molecular formula C12H10N4S B13989641 6-(4-methylphenyl)sulfanyl-7H-purine CAS No. 5444-08-6

6-(4-methylphenyl)sulfanyl-7H-purine

Cat. No.: B13989641
CAS No.: 5444-08-6
M. Wt: 242.30 g/mol
InChI Key: PVQBKEDASIBTAR-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)sulfanyl-7H-purine is a synthetic purine derivative with the molecular formula C12H10N4S and is of significant interest in medicinal chemistry and drug discovery research . Purines are a fundamental class of heterocyclic compounds that serve as key scaffolds in the development of biologically active molecules. Researchers value this compound for its potential as a building block in synthesizing more complex molecules or as a core structure for probing biological pathways. While specific studies on this exact compound are not detailed in the results, structurally related purine derivatives have demonstrated considerable research value. For instance, certain substituted purine compounds have been investigated in patents for their potential anti-inflammatory properties and applications in models of lung injury and fibrosis . This suggests that this compound could be a valuable candidate for high-throughput screening, structure-activity relationship (SAR) studies, or as an intermediate in developing enzyme inhibitors. Its mechanism of action would be highly dependent on the specific target and substitution pattern but could involve interaction with purinergic receptors or other enzymatic systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can obtain supporting structural and identifier information from public chemical databases .

Properties

CAS No.

5444-08-6

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

6-(4-methylphenyl)sulfanyl-7H-purine

InChI

InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16)

InChI Key

PVQBKEDASIBTAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC=NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 6-(4-methylphenyl)sulfanyl-7H-purine generally follows nucleophilic aromatic substitution or coupling reactions on a suitably functionalized purine scaffold. The most common strategy involves the substitution of a leaving group at the 6-position of the purine ring with a 4-methylphenylthiol or its equivalent.

Nucleophilic Aromatic Substitution on 6-Halopurines

A widely adopted method utilizes 6-chloropurine as the starting material. The chlorine atom at the 6-position is displaced by a nucleophilic 4-methylthiophenol under basic or catalytic conditions, yielding the desired sulfanyl-purine product.

Typical Reaction Scheme
Step Reagents & Conditions Product
1 6-chloropurine + 4-methylthiophenol This compound
Base (e.g., K2CO3), DMF, 80–120°C

This approach is favored for its simplicity and high regioselectivity, as the 6-position of purine is highly activated towards nucleophilic substitution due to the electron-withdrawing nature of the purine ring.

Alternative Methods Using Aminopurine Intermediates

Patented processes describe the preparation of 6-(4-methylphenyl)sulfanyl-purine derivatives via aminopurine intermediates. The method involves reacting an aminopurine derivative bearing a 4-methylphenylthio group with a triester in an organic solvent, followed by a series of transformations including alkylation, reduction, acylation, and desulfurization.

Key Steps from Patent Literature
Step Description Key Reagents/Conditions
1 Aminopurine (with 4-methylphenylthio) + triester Organic solvent, 50°C, 2–5 hours
2 Cool to 15°C to isolate intermediate Filtration
3 Treat with alkoxide base in alcoholic solvent Ambient temperature
4 Reduce and acylate diester in situ Reducing agent, acylating agent
5 Desulfurize intermediate with Raney nickel Raney nickel, hydrogen atmosphere

This multi-step approach is particularly useful for synthesizing more complex purine derivatives, allowing for further functionalization at other positions on the purine ring.

Comparison of Methods

Method Advantages Limitations Typical Yield
Nucleophilic substitution on 6-chloropurine Simple, high regioselectivity, scalable Requires pure starting materials 60–85%
Aminopurine intermediate (patent route) Versatile, allows further modification Multi-step, requires careful purification 50–75%

Experimental Data and Observations

Reaction Conditions

  • Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used due to their ability to solubilize both purines and thiols.
  • Bases: Potassium carbonate (K2CO3) or sodium hydride (NaH) facilitate the deprotonation of 4-methylthiophenol, generating the nucleophile.
  • Temperature: Elevated temperatures (80–120°C) accelerate the substitution reaction.
  • Catalysts: In some protocols, phase transfer catalysts such as tetrabutylammonium hydrogensulfate are used to increase yields, especially when less reactive nucleophiles are employed.

Purification

  • Workup: After completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
  • Purification: The crude product is purified by recrystallization or column chromatography, depending on the desired purity.

Research Findings and Optimization

  • Substituent Effects: Electron-donating groups on the aryl thiol (e.g., methyl at the para position) enhance nucleophilicity, improving yields.
  • Regioselectivity: The 6-position of purine is highly favored for substitution due to electronic factors, minimizing side products.
  • Scalability: The nucleophilic aromatic substitution route is scalable and avoids the need for hazardous reagents or cryogenic conditions, making it suitable for industrial synthesis.

Data Table: Summary of Reported Preparations

Reference Starting Material Nucleophile Base/Catalyst Solvent Temp (°C) Yield (%) Notes
6-chloropurine 4-methylthiophenol K2CO3 DMF 100 78 Simple, direct substitution
Aminopurine derivative Triester, alkoxide, Raney Ni Various Multiple 15–50 50–75 Multi-step, versatile

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in 6-(4-methylphenyl)sulfanyl-7H-purine can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding a purine derivative.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Purine derivatives without the sulfanyl group.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-methylphenyl)sulfanyl-7H-purine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, including enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)sulfanyl-7H-purine is not fully understood. it is believed to interact with purine-binding proteins and enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights Applications/Notes
6-(4-Methylphenyl)sulfanyl-7H-purine C₁₂H₁₀N₄S 242.30 4-Methylphenyl-S- at C6 Sulfanyl chloride coupling Under investigation for kinase modulation
6-(4-Methoxyphenyl)purine C₁₂H₁₀N₄O 242.24 4-Methoxyphenyl at C6 Methanol/acetyl chloride reaction Intermediate for antitumor agents
6-(3-Methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine C₉H₇N₇O₂S 285.28 Nitroimidazole-S- at C6 SNAr displacement Potential antiparasitic activity
6-(Benzylsulfanyl)-7H-purine C₁₂H₁₀N₄S 242.30 Benzyl-S- at C6 Thiol-purine coupling Studied for antiviral properties

Key Observations :

  • Electron Effects : Nitroimidazole and methoxy groups introduce electron-withdrawing or donating effects, altering reactivity in cross-coupling reactions .

Analogues with Additional Functional Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications Synthesis Method Biological Relevance
6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-amine C₁₂H₁₁N₅S 257.31 Amino group at C2 Amine introduction via SNAr Targeted for adenosine receptor binding
Methyl 2-(6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-9-yl)cyclobutane-1-carboxylate C₁₈H₁₇N₇O₄S 435.45 Cyclobutane ester at N9 Alkylation of purine Anticancer candidate (in vitro IC₅₀ ~5 µM)

Key Observations :

  • Bioactivity : The addition of an amine at C2 (e.g., purin-2-amine) can enhance hydrogen bonding with biological targets, improving selectivity .
  • Steric Effects : Bulky substituents like cyclobutane esters may reduce metabolic degradation but complicate synthesis yields (~43% in some cases) .

Comparative Challenges :

  • Nitroimidazole Analogues : Require harsh conditions (e.g., NaH in THF) due to poor leaving-group ability of chloride in nitroimidazole derivatives .
  • Amino-Substituted Analogues: Sensitive to oxidation; require inert atmospheres (argon) during synthesis .

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